Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-
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Overview
Description
Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- typically involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The reaction is carried out in the presence of N,N-dimethylformamide (DMF) and sulfur, which facilitates the formation of the desired product . The reaction conditions are mild, making it a versatile and cost-effective method for synthesizing this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects . For example, they may inhibit DNA synthesis or disrupt enzyme activity, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A similar compound with a benzimidazole core, known for its versatile synthesis and biological activities.
Quinoxaline derivatives: Compounds with a similar structure, often used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl- stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
CAS No. |
824428-65-1 |
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Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[1-(2-ethylbutyl)-6-methoxybenzimidazol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H24N2O2/c1-4-15(5-2)14-23-19-13-17(25-3)11-12-18(19)22-21(23)20(24)16-9-7-6-8-10-16/h6-13,15H,4-5,14H2,1-3H3 |
InChI Key |
VIPCEYGEJUJKET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CN1C2=C(C=CC(=C2)OC)N=C1C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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